molecular formula C26H25NO9S B12074214 Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside

Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside

Cat. No.: B12074214
M. Wt: 527.5 g/mol
InChI Key: FEYKFHMOACOSBF-UHFFFAOYSA-N
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Description

Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside is a synthetic compound used in various scientific research fields. It is particularly valuable in studying diseases such as malignant neoplasms and viral infections. This compound is a derivative of thioglucopyranoside, which is known for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes rigorous purification steps to ensure the final product meets the required standards for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.

    Reduction: The compound can be reduced to modify the acetyl groups or the phthalimido moiety.

    Substitution: The acetyl groups can be substituted with other functional groups to create derivatives with different properties

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can produce a wide range of derivatives with varying biological activities .

Scientific Research Applications

Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside has several scientific research applications:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Employed in the study of cellular processes and interactions due to its unique structural properties.

    Medicine: Investigated for its potential therapeutic effects against malignant neoplasms and viral infections.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins, affecting their function and activity. Additionally, the phthalimido moiety may interact with cellular receptors, modulating various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-galactopyranoside
  • 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-thioglucopyranoside
  • Ethyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-1-thio-beta-D-thioglucopyranoside

Uniqueness

Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C26H25NO9S

Molecular Weight

527.5 g/mol

IUPAC Name

[3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylsulfanyloxan-2-yl]methyl acetate

InChI

InChI=1S/C26H25NO9S/c1-14(28)33-13-20-22(34-15(2)29)23(35-16(3)30)21(26(36-20)37-17-9-5-4-6-10-17)27-24(31)18-11-7-8-12-19(18)25(27)32/h4-12,20-23,26H,13H2,1-3H3

InChI Key

FEYKFHMOACOSBF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C

Origin of Product

United States

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